1H-Imidazole-4-butanimidamide
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Overview
Description
1H-Imidazole-4-butanimidamide is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazoles are known for their versatility and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-butanimidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions under solvent-free conditions. For example, a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4-trisubstituted imidazoles in very good yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-butanimidamide undergoes various chemical reactions, including:
Oxidation: Catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Substitution: Commonly occurs with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Halogenated compounds, often in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole-4-butanimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-butanimidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity.
Comparison with Similar Compounds
- 1H-Imidazole-4-carbaldehyde
- 4-Phenyl-1H-imidazole
- 1,2,4-Trisubstituted imidazoles
Conclusion
1H-Imidazole-4-butanimidamide is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and versatile reactivity make it a valuable subject of study and application.
Properties
CAS No. |
135262-80-5 |
---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)butanimidamide |
InChI |
InChI=1S/C7H12N4/c8-7(9)3-1-2-6-4-10-5-11-6/h4-5H,1-3H2,(H3,8,9)(H,10,11) |
InChI Key |
DXLYSPKZUXSVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCCC(=N)N |
Origin of Product |
United States |
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